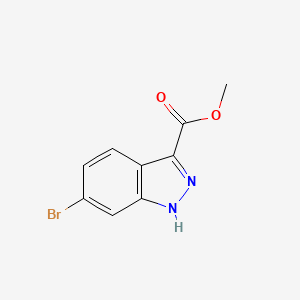

Methyl 6-bromo-1H-indazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMZRPZSZXFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676280 | |

| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-42-2 | |

| Record name | 1H-Indazole-3-carboxylic acid, 6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate

Sources

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR [m.chemicalbook.com]

- 7. PubChemLite - 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. lakeland.edu [lakeland.edu]

- 10. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 6-bromo-1H-indazole-3-carboxylate

The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique bioisosteric relationship with indole allows it to act as a versatile pharmacophore, capable of forming critical hydrogen bond interactions within the active sites of various protein targets.[1] This has led to the successful development of several blockbuster drugs, including the kinase inhibitors pazopanib and axitinib, which are cornerstones in oncology.[1]

This compound (CAS No. 885278-42-2) represents a strategically important building block for the synthesis of novel therapeutic agents.[2] Its structure incorporates three key features for chemical diversification: a reactive N-H for substitution, a bromine atom at the C6 position amenable to cross-coupling reactions, and a methyl ester at the C3 position for amide bond formation. This trifecta of functionalities makes it an exceptionally valuable starting material for creating diverse chemical libraries aimed at a range of biological targets, particularly in oncology and neurology.[2]

This technical guide provides an in-depth exploration of this compound, consolidating essential information on its synthesis, physicochemical properties, reactivity, and handling. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885278-42-2 | [3] |

| Molecular Formula | C₉H₇BrN₂O₂ | [4] |

| Molecular Weight | 255.07 g/mol | [4] |

| Appearance | Solid | [4] |

| Synonyms | 6-bromo-1H-indazole-3-carboxylic acid methyl ester, 6-Bromo-3-(methoxycarbonyl)-1H-indazole | [4] |

| InChI Key | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [4] |

Note: While extensive experimental spectroscopic data for this specific compound is not widely published, researchers can expect characteristic ¹H and ¹³C NMR signals consistent with the substituted indazole scaffold.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via Fischer esterification of the corresponding carboxylic acid precursor. This method is robust, scalable, and utilizes common laboratory reagents.

Diagram of the Synthetic Pathway

Sources

Foundational Analysis: Molecular Formula and Physicochemical Properties

An In-depth Technical Guide to the Structure Elucidation of Methyl 6-bromo-1H-indazole-3-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound, a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] As a pivotal intermediate, its unambiguous structural confirmation is a prerequisite for its use in the synthesis of novel therapeutic agents and advanced materials.[1] This document moves beyond a simple recitation of data, focusing instead on the scientific rationale behind the analytical workflow, ensuring a self-validating and logical process for researchers, scientists, and professionals in drug development.

Before delving into complex spectroscopic analysis, the foundational properties of the compound are established. The elemental composition is determined, typically via high-resolution mass spectrometry (HRMS) or combustion analysis, to confirm the molecular formula.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | [3][4] |

| Molecular Weight | 255.07 g/mol | [2][3] |

| Appearance | Solid (typically yellow) | [2][4] |

| Exact Mass | 253.969086 u | [3] |

Overview of a Common Synthetic Route

Understanding the synthesis of the target molecule provides crucial context for its structural analysis. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid precursor.[2] This reaction directly informs the expected presence of a methyl ester group.

Caption: Fischer esterification of the carboxylic acid precursor.

Spectroscopic & Spectrometric Elucidation Workflow

The core of the structure determination relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS)

Expertise & Causality: The first step is to confirm the molecular weight and elemental composition. For a bromine-containing compound, mass spectrometry is particularly powerful because of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in nearly a 1:1 natural abundance). This provides an immediate and definitive check for the presence of a single bromine atom.

Expected Data:

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed.

-

Isotopic Pattern: The spectrum will display two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 254 and 256), representing the molecule with ⁷⁹Br and ⁸¹Br, respectively.

-

High-Resolution MS (HRMS): This technique would yield an exact mass measurement (e.g., 253.9691) that corresponds to the molecular formula C₉H₇BrN₂O₂.[3]

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion cluster and its characteristic M⁺ and M+2 isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The synthesis via esterification leads us to expect characteristic absorptions for an N-H bond, a C=O bond (ester), and aromatic rings.

Expected Data: A summary of expected vibrational frequencies is presented below.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |

| ~3300 | Indazole N-H | Stretching |

| ~1720 | Ester C=O | Stretching |

| ~1620, 1450 | Aromatic C=C/C=N | Ring Stretching |

| ~1250 | Ester C-O | Stretching |

Experimental Protocol (ATR-IR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.

Experimental Protocol (General):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Analysis (Proton NMR)

This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

N-H Proton: A broad singlet is expected at a high chemical shift (>10 ppm in DMSO-d₆), which would disappear upon adding a drop of D₂O (deuterium exchange).

-

Aromatic Protons: The benzene portion of the indazole ring has three protons.

-

H-4: This proton is adjacent to the fused ring junction and is coupled only to H-5, appearing as a doublet.

-

H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.

-

H-7: This proton is adjacent to the bromine atom and coupled only to H-5, appearing as a doublet (or a singlet/broad singlet depending on the resolution and coupling constant).

-

-

Methyl Ester Protons (-OCH₃): A sharp singlet, integrating to 3 protons, is expected around 3.9 ppm.

¹³C NMR Analysis (Carbon NMR)

This experiment identifies all unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region (~160-165 ppm).

-

Aromatic/Heterocyclic Carbons: Seven distinct signals are expected for the indazole ring system. The carbon directly attached to the bromine (C-6) will typically have a chemical shift around 115-125 ppm.

-

Methyl Carbon (-OCH₃): A signal in the upfield region (~52 ppm).

2D NMR Analysis: Establishing Connectivity

-

COSY (Correlation Spectroscopy): This experiment validates the proton coupling network. A cross-peak will be observed between H-4 and H-5, and between H-5 and H-7, confirming their adjacency on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the signals for H-4, H-5, H-7, and the methyl protons to their corresponding C-4, C-5, C-7, and -OCH₃ carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons.

-

Key Correlation 1: The methyl protons (~3.9 ppm) will show a strong correlation to the ester carbonyl carbon (~162 ppm), confirming the methyl ester functionality.

-

Key Correlation 2: The H-4 proton will show correlations to C-3 (the carbon bearing the ester) and the bridgehead carbon C-7a, locking the position of the ester group.

-

Key Correlation 3: The H-7 proton will show correlations to C-5 and C-6, confirming the position of the bromine atom.

-

Table 3: Summary of Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Signal | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations |

| NH | ~14.0 | br s | - | C-3, C-7a |

| H-4 | ~8.1 | d | ~122 | C-3, C-5, C-7a |

| H-5 | ~7.5 | dd | ~125 | C-4, C-6, C-7 |

| H-7 | ~7.9 | d | ~115 | C-5, C-6 |

| OCH₃ | ~3.9 | s | ~52 | C=O |

| C-3 | - | - | ~140 | - |

| C-3a | - | - | ~142 | - |

| C-6 | - | - | ~118 | - |

| C-7a | - | - | ~128 | - |

| C=O | - | - | ~162 | - |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. Mass spectrometry provides definitive confirmation of the molecular formula and the presence of bromine. IR spectroscopy identifies the key functional groups predicted from its synthesis. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the substitution pattern and the precise location of the methyl ester and bromine atom on the indazole scaffold. This rigorous, multi-faceted approach ensures the absolute structural integrity of this vital chemical building block, enabling its confident application in research and development.

References

-

PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

Zhang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

Sources

Methyl 6-bromo-1H-indazole-3-carboxylate literature review

An In-Depth Technical Guide to Methyl 6-bromo-1H-indazole-3-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the indazole nucleus being a particularly prominent scaffold.[1][2] This bicyclic aromatic system, comprising a fusion of benzene and pyrazole rings, is a "privileged structure" renowned for its versatile biological activities.[3][4][5] Indazole derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][6] Their ability to act as bioisosteres for purines allows them to effectively interact with various enzymatic targets, most notably protein kinases.[7][8]

Within this important class of molecules, This compound (CAS No: 885278-42-2) emerges as a critical and versatile building block.[9] Its unique trifunctional nature—featuring a reactive bromine atom, a modifiable ester group, and a nucleophilic NH group on the indazole ring—provides medicinal chemists with multiple handles for molecular elaboration. This guide, tailored for researchers and drug development professionals, offers a comprehensive overview of its synthesis, chemical properties, key reactions, and its pivotal role in the creation of next-generation therapeutics, particularly in the fields of oncology and neurology.[9]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂O₂ | [10][11] |

| Molecular Weight | 255.07 g/mol | [10][11][12] |

| Appearance | Solid (typically yellow) | [10][12] |

| Density | ~1.71 g/cm³ | [11][12] |

| Boiling Point | 399.7 °C at 760 mmHg | [11][12] |

| InChI Key | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [10] |

| Purity (Typical) | ≥98% | [10] |

Core Synthesis Methodology

The most common and reliable synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid precursor. This method is favored for its straightforward execution and high yields.

Workflow for Synthesis

Caption: Synthetic workflow for the esterification of 6-bromo-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the title compound from 6-bromo-1H-indazole-3-carboxylic acid.[12] The rationale behind this acid-catalyzed approach is the protonation of the carbonyl oxygen of the carboxylic acid, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

-

6-bromo-1H-indazole-3-carboxylic acid (1.0 eq)

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 3.00 g, 12 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[12]

-

Acid Addition: To this suspension, slowly add concentrated sulfuric acid (1.50 mL, 28 mmol) dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction upon mixing acid and methanol.

-

Heating: Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL).[12] Trustworthiness Note: The bicarbonate wash is essential to neutralize the sulfuric acid catalyst and any remaining unreacted carboxylic acid, preventing product degradation and simplifying purification.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. This typically yields the product, this compound, as a yellow solid (yields are often reported around 76%).[12]

Chemical Reactivity and Strategic Derivatization

The true value of this compound lies in its capacity to serve as a versatile scaffold for constructing complex molecules. The three primary reactive sites can be addressed with high selectivity.

Caption: Key reactive sites and derivatization pathways for the title compound.

-

N1-Position Alkylation/Protection: The indazole nitrogen is nucleophilic and can be readily alkylated or protected. A common procedure involves deprotonation with a strong base like sodium hydride (NaH) followed by the addition of an electrophile, such as [β-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) for protection or an alkyl halide for direct derivatization.[12][13] This step is often crucial for controlling regioselectivity in subsequent cross-coupling reactions.

-

C6-Position Cross-Coupling: The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reacting the bromo-indazole with a boronic acid or ester, is extensively used to introduce diverse aryl and heteroaryl moieties.[7][14] This reaction is fundamental to the synthesis of many kinase inhibitors, where the appended aryl group often interacts with specific pockets in the target enzyme.[7][8]

-

C3-Position Ester Modification: The methyl ester at the C3 position can be manipulated in several ways. It can be hydrolyzed back to the carboxylic acid for amide coupling or reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[15] This alcohol can then be used for further functionalization.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a cornerstone in the design of small molecule kinase inhibitors, drugs that have revolutionized cancer treatment.[7][16] Dysregulated kinase activity is a hallmark of many cancers, and molecules that can selectively block their function are of high therapeutic value.[8][16] this compound is a key starting material for indazole-based inhibitors that target the "DFG-out" (inactive) conformation of kinases, often leading to higher selectivity.[7]

Case Study: Synthesis of FLT3/PDGFRα Inhibitors

Derivatives of the title compound have been used to generate potent inhibitors of kinases like FLT3, PDGFRα, and c-Kit, which are implicated in various leukemias and solid tumors.[7] The general synthetic strategy involves:

-

Conversion of the C3-ester to a C3-amino group.

-

N1-alkylation (e.g., methylation).

-

Suzuki coupling at the C6-bromo position to introduce a complex benzamide side chain.[7]

This modular approach allows for the creation of large libraries of compounds to probe structure-activity relationships (SAR). The 3-amino-indazole moiety typically serves as a "hinge-binder," forming crucial hydrogen bonds with the kinase's hinge region, while the group installed at the C6-position explores deeper hydrophobic pockets.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological properties of indazole derivatives: recent developments [pubmed.ncbi.nlm.nih.gov]

- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 12. This compound | 885278-42-2 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. prepchem.com [prepchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Methyl 6-bromo-1H-indazole-3-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape for a Key Pharmaceutical Intermediate

Methyl 6-bromo-1H-indazole-3-carboxylate stands as a pivotal intermediate in the synthesis of a multitude of bioactive molecules, particularly within the realms of oncology and neurological drug discovery.[1] Its indazole core is a privileged scaffold in medicinal chemistry, lending urgency to a comprehensive understanding of its physicochemical properties. Among these, solubility is paramount. The ability to dissolve this compound in a suitable solvent system governs every stage of the drug development pipeline, from synthesis and purification to formulation and preclinical testing.

This guide eschews a simplistic data-listing approach. In the dynamic world of research, rote numbers are of limited value without a deep, causal understanding of the principles that govern them. Instead, this document provides a foundational framework for researchers to rationally approach, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and discuss the practical implications for drug development.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics is the first step in predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | [2][3][4] |

| Molecular Weight | 255.07 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Density | ~1.709 g/cm³ | [5] |

| Boiling Point | 399.7 °C (Predicted) | [5] |

The structure of this compound features a bicyclic aromatic indazole system, a bromine substituent, and a methyl ester group. The presence of the N-H group and the ester's carbonyl oxygen allows for hydrogen bonding, both as a donor and an acceptor. The aromatic rings contribute to van der Waals interactions and potential π-π stacking. The bromine atom adds to the molecular weight and volume, and its electronegativity can influence the molecule's polarity.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

The process can be conceptually broken down into three stages, as illustrated below.

Caption: Energetic stages of the dissolution process.

-

Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the solid crystal lattice together. This is an endothermic process.

-

Cavitation Energy (ΔH_cavity): Energy needed to create a space or cavity within the solvent for the solute molecule. This is also endothermic.

-

Solvation Energy (ΔH_solvation): Energy released when the solute molecule is surrounded by and interacts with solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these three terms. A key principle in predicting solubility is "like dissolves like." This means that solvents with similar intermolecular forces to the solute will lead to a more favorable (more exothermic) solvation energy, promoting dissolution.

Qualitative Solubility Prediction and Solvent Selection

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H and carbonyl groups of the indazole. The alkyl chains are short, maintaining a high degree of polarity. Predicted Solubility: Moderate to High. These are often good choices for initial solubility screening. Synthesis procedures note the use of methanol, suggesting it is a suitable solvent.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments and can accept hydrogen bonds, but do not donate them. They are effective at solvating polar molecules. Predicted Solubility: High. DMSO is often considered a near-universal solvent for many drug-like molecules.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. DCM is mentioned as a solvent for purification via chromatography, indicating that the compound is soluble in it.[5] Predicted Solubility: Moderate.

-

Ethers (e.g., Tetrahydrofuran (THF)): THF is a polar aprotic solvent with a lower dielectric constant than DMSO or DMF. It is mentioned as a solvent in synthetic steps, indicating sufficient solubility for reactions.[5] Predicted Solubility: Moderate.

-

Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent. It is frequently used in the synthesis and purification of this compound, confirming its utility as a solvent.[5] Predicted Solubility: Moderate.

-

Nonpolar Solvents (e.g., Heptane, Hexane): These solvents primarily interact through weak van der Waals forces. Given the polar nature of the indazole ring and the ester group, solubility is expected to be low. Heptane is used as an anti-solvent in chromatographic purification, which supports this prediction.[5] Predicted Solubility: Low.

A more advanced method for solvent selection involves the use of Hansen Solubility Parameters (HSP) .[6][7] HSP theory decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][8] A solvent is more likely to dissolve a solute if their Hansen parameters are similar. While the specific HSP values for this compound are not published, they could be estimated using group contribution methods available in specialized software.[9][10]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for solubility determination remains the shake-flask method, which measures thermodynamic solubility.[11] The following protocol is a robust, self-validating system for determining the solubility of this compound in a chosen organic solvent.

Caption: Shake-Flask Method Workflow.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, purity >98%)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical; a good starting point is 2-3 times the expected amount, ensuring a solid phase remains after equilibration.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some compounds, 48-72 hours may be necessary. The system is at equilibrium when the concentration of the dissolved solid in the supernatant no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully separate the supernatant (the clear, saturated solution) from the solid phase. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This is often the preferred method to ensure no fine particles are carried over.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the same solvent using calibrated volumetric glassware. A series of dilutions may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the value in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: A key validation step is the visual confirmation of remaining solid in the vial after the equilibration period. This ensures that the solution was indeed saturated.

-

Time to Equilibrium: To ensure true equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.

Implications for Drug Development

An accurate understanding of the solubility of this compound is not an academic exercise; it has profound practical consequences:

-

Process Chemistry: Solvent selection for synthesis and crystallization is dictated by solubility. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization and purification.

-

Formulation Science: For preclinical in vitro and in vivo studies, the compound must be dissolved in a suitable vehicle. Poor solubility can lead to the use of co-solvents or complex formulations, which can have their own biological effects. Knowing the solubility in common excipients like DMSO, ethanol, or polyethylene glycol is crucial.

-

Analytical Chemistry: Developing analytical methods, such as HPLC or LC-MS, requires the compound to be soluble in the mobile phase. Solubility data guides the selection of appropriate solvents for sample preparation and analysis.

Conclusion

While a definitive, universal table of solubility values for this compound is not presently available, this guide provides a more valuable asset: a framework for understanding, predicting, and determining its solubility. By combining a theoretical understanding of molecular interactions with robust experimental protocols, researchers can confidently navigate the challenges of working with this important pharmaceutical intermediate. The principles and methods outlined herein empower scientists to make informed decisions, accelerating the path from synthesis to discovery.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-444.

-

Chemsrc. (n.d.). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Mohammad, M. A., et al. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.

-

Hansen, C. M. (n.d.). Hansen Solubility. Retrieved from [Link]

- Subedi, R. K., et al. (2023).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 885278-42-2 [chemicalbook.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. rsc.org [rsc.org]

- 9. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to Methyl 6-bromo-1H-indazole-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3][4] Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[1][3][4]

Methyl 6-bromo-1H-indazole-3-carboxylate stands out as a particularly valuable building block for drug discovery professionals. The ester at the 3-position and the bromine atom at the 6-position provide orthogonal handles for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the indazole core, a key strategy in lead optimization. This guide provides an in-depth look at the synthesis, characterization, and reactivity of this compound, offering field-proven insights for researchers and scientists in drug development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective use in synthesis. This compound is typically supplied as an off-white to pink or yellow solid.[5][6] Key identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂O₂ | [6] |

| Molecular Weight | 255.07 g/mol | [6] |

| CAS Number | 885278-42-2 | [6] |

| Appearance | Off-white to pink/yellow solid | [6] |

| Boiling Point (Predicted) | 399.7 ± 22.0 °C at 760 mmHg | |

| Density (Predicted) | 1.709 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.71 ± 0.40 | |

| XLogP (Predicted) | 2.37 | |

| InChIKey | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [6] |

Note: An experimental melting point for this compound is not widely reported in the literature. However, its isomer, Methyl 6-bromo-1H-indazole-5-carboxylate, has a reported melting point of 170-175 °C, which can serve as a useful estimate.[7]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of the title compound is through the Fischer esterification of its corresponding carboxylic acid. This method is reliable and proceeds in high yield.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of indazole carboxylic acids.[5]

Materials:

-

6-bromo-1H-indazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous methanol (e.g., 15-20 mL per gram of carboxylic acid).

-

Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (e.g., ~2 equivalents) dropwise with stirring. The addition is exothermic and should be done with care.

-

Reaction: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the excess acid) and then with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or flash column chromatography to afford this compound as a solid.[5] A typical yield for this reaction is in the range of 75-85%.[5]

Causality of Experimental Choices and Mechanistic Insight

The choice of a strong acid catalyst like sulfuric acid is crucial for the success of the Fischer esterification. The reaction mechanism, illustrated below, proceeds via several equilibrium steps. The acid serves two primary purposes:

-

Activation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

-

Facilitating the Leaving Group: The hydroxyl group is a poor leaving group. Protonation of one of the hydroxyl groups in the tetrahedral intermediate allows for the departure of a neutral water molecule, a much better leaving group.

The use of excess methanol as the solvent shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired ester.

Caption: The catalytic cycle of the Fischer esterification.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The aromatic region would likely display an AX system or a more complex pattern depending on the solvent, corresponding to the protons at the 4, 5, and 7 positions. The N-H proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. The methyl ester protons will be a sharp singlet at approximately 3.9-4.0 ppm. For example, the related 3-ethoxycarbonyl-1H-indazole shows aromatic protons between 7.30 and 8.06 ppm in DMSO-d₆.[8]

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 160-165 ppm. The aromatic carbons will appear between 110 and 145 ppm, with the carbon bearing the bromine atom (C-6) showing a characteristic shift. The methyl carbon of the ester will be the most upfield signal, around 52-55 ppm. For comparison, the carbons of the indazole ring in 3-ethoxycarbonyl-1H-indazole appear between 111.09 and 140.93 ppm in DMSO-d₆.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A broad peak in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration. A strong, sharp absorbance around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the ester. The C-O stretching of the ester will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be expected to be 253.9691 for the ⁷⁹Br isotope and 255.9671 for the ⁸¹Br isotope.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites. The diagram below illustrates the key reaction handles on the molecule.

Caption: Key reactive sites on this compound.

N-Alkylation and Regioselectivity

The indazole ring possesses two nitrogen atoms (N1 and N2) that can undergo alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the base and solvent used. This is a critical consideration for any synthetic campaign, as it dictates the final structure of the molecule. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to strongly favor alkylation at the N1 position for indazoles with electron-withdrawing groups at the 3-position. Conversely, other conditions might lead to mixtures of N1 and N2 isomers, necessitating careful purification.

Cross-Coupling Reactions at the 6-Position

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which is a common strategy in the late-stage functionalization of drug candidates to fine-tune their pharmacological properties.

Applications in Drug Discovery and Development

The strategic placement of functional groups makes this compound a valuable starting material for several classes of bioactive molecules.

Precursor for Kinase Inhibitors

The indazole scaffold is a well-established core for kinase inhibitors. For example, derivatives of 1H-indazole-3-carboxamide have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. This compound can be readily converted to the corresponding amide, which can then be further elaborated through cross-coupling at the 6-position to generate a library of potential PAK1 inhibitors.

Building Block for Targeted Protein Degradation

Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The indazole scaffold has been identified as a valuable component in the design of novel PROTACs. This compound serves as an excellent starting point for the synthesis of the target-binding ligand portion of a PROTAC, with the bromine and ester functionalities allowing for the attachment of linkers and other recognition elements.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is predicted to be an irritant to the skin and eyes and may be acutely toxic.[5] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for the construction of complex molecular architectures. The insights provided in this guide regarding its synthesis, characterization, and reactivity are intended to empower researchers to fully leverage the potential of this versatile building block in the development of next-generation therapeutics.

References

-

Yoshida, K., et al. (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes". Angewandte Chemie International Edition, 46(39), 7466-7469. [Link]

-

Chemsrc. (2024). 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. [Link]

-

WIPO Patentscope. (2024). WO/2024/222097 INDAZOLE-BASED PROTAC DEGRADERS AND THEIR ANTICANCER ACTIVITY. [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. [Link]

-

Talele, T. T. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 385-396. [Link]

-

Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

ResearchGate. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Liu, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Samarasinghe, K. T. G., & Crews, C. M. (2021). Targeted Protein Degradation: A Promise for the Clinic. Annual Review of Pharmacology and Toxicology, 61, 421-441. [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. [Link]

-

Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 16(1), 329-342. [Link]

-

National Center for Biotechnology Information. (2021). Targeted Protein Degradation by Small Molecules. [Link]

-

National Center for Biotechnology Information. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

Banti, M., & Korać, J. (2021). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Arhiv za farmaciju, 71(5), 32-51. [Link]

-

MDPI. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. [Link]

-

National Center for Biotechnology Information. (2022). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. [Link]

-

ResearchGate. (2012). 6-Bromo-1H-indole-3-carboxylic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. [Link]

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 885278-42-2 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. wiley-vch.de [wiley-vch.de]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Stability and Storage of Methyl 6-bromo-1H-indazole-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The integrity of a molecule like Methyl 6-bromo-1H-indazole-3-carboxylate, a crucial building block in the synthesis of various therapeutic agents, directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling, grounded in established scientific principles and regulatory expectations.

Introduction to this compound: A Chemist's Perspective

This compound is a heterocyclic compound featuring a bicyclic indazole core. The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The 1H-indazole tautomer is known to be the more thermodynamically stable form.[1][3]

The molecule's structure, however, presents several potential liabilities from a stability standpoint that warrant careful consideration:

-

Methyl Ester Group: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[4]

-

Bromo Substituent: The carbon-bromine bond on the aromatic ring can be labile, especially when exposed to light (photolysis) or high temperatures.[5][6]

-

Indazole Ring: While the aromatic indazole core is generally stable, the N-H proton can be acidic, and the nitrogen atoms can be sites for oxidative attack.

Understanding these potential degradation pathways is the first step in designing a robust stability program and ensuring the long-term integrity of the compound.

Key Factors Influencing the Stability of this compound

The stability of a chemical compound is not an intrinsic property but is highly dependent on its environment. For this compound, the following factors are of primary concern:

Table 1: Summary of Environmental Factors and Their Potential Impact

| Factor | Potential Degradation Pathway | Consequence |

| pH (in solution) | Acid- or base-catalyzed hydrolysis of the methyl ester. | Formation of 6-bromo-1H-indazole-3-carboxylic acid and methanol. |

| Temperature | Thermal decomposition, potentially involving C-Br bond cleavage. | Loss of potency, formation of unknown impurities. |

| Light (UV/Visible) | Photolytic cleavage of the C-Br bond (photodebromination). | Formation of methyl 1H-indazole-3-carboxylate and other related impurities. |

| Humidity/Moisture | Facilitates solid-state hydrolysis of the ester; can induce physical changes.[7][8][9] | Loss of potency, changes in physical properties (e.g., caking). |

| Oxygen/Oxidizing Agents | Oxidation of the indazole ring system. | Formation of N-oxides or other oxidative degradation products. |

Recommended Storage and Handling Protocols

Based on the chemical liabilities of this compound, the following storage and handling procedures are recommended to ensure its long-term stability:

-

Optimal Storage Conditions:

-

Temperature: Store at controlled room temperature (20-25°C). For long-term storage (months to years), refrigeration (2-8°C) is advisable to minimize any potential thermal degradation.

-

Light: The compound should be stored in amber glass vials or other light-resistant containers to protect it from photolytic degradation.[10]

-

Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[11][12] This involves flushing the container with the inert gas before sealing.

-

Moisture: The compound should be stored in a tightly sealed container in a desiccator or a low-humidity environment to prevent moisture uptake and subsequent hydrolysis.[8]

-

-

Handling Procedures:

-

Always handle the compound in a well-ventilated area, preferably a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When weighing and transferring the solid, minimize its exposure to ambient light and humidity.

-

For creating solutions, use dry solvents and prepare them fresh whenever possible.

-

Designing a Stability Assessment Program: Forced Degradation Studies

To proactively understand the degradation profile of this compound, a forced degradation (or stress testing) study is essential.[13][14] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products and establish degradation pathways. This is a critical step in developing a stability-indicating analytical method as required by regulatory agencies like the FDA and under ICH guidelines.[13][15]

Diagram 1: Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation of this compound

Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber (ICH Q1B compliant)

-

Oven

-

HPLC system with a UV detector

-

LC-MS system for peak identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 2 hours.

-

At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze at appropriate time points.

-

-

Thermal Degradation:

-

Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.

-

Solution State: Heat the stock solution at 80°C for 48 hours.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

The method should be capable of separating the parent peak from all degradation products.

-

Calculate the percentage of degradation and perform a mass balance analysis.

-

For significant degradation products, use LC-MS to determine their molecular weights and propose their structures.

-

Diagram 2: Predicted Degradation Pathways

Caption: Predicted major degradation pathways for the compound.

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method (SIAM).[16][17] For a compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[18]

Key Characteristics of a SIAM:

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and excipients.

-

Accuracy, Precision, and Linearity: The method must provide results that are accurate, precise, and linear over the desired concentration range.

-

Robustness: The method should be reliable under minor variations in experimental conditions.

The development of a SIAM is an iterative process. The chromatograms from the forced degradation study are used to optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to ensure adequate resolution between the parent compound and all degradants.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

This compound is a valuable intermediate in drug discovery and development. Its inherent chemical structure, however, presents stability challenges that must be managed proactively. By understanding the potential degradation pathways—hydrolysis, photolysis, and oxidation—researchers can implement appropriate storage and handling procedures to preserve the compound's integrity.

A well-designed forced degradation study, guided by ICH principles, is not merely a regulatory requirement but a fundamental scientific investigation that provides invaluable insights into the molecule's behavior.[19][20] The data generated from such studies informs the development of robust analytical methods, aids in formulation design, and ultimately ensures that the quality of this critical building block is maintained throughout its lifecycle, from the laboratory to its final application.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][10]

-

Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link][13]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][14]

-

Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link][19]

-

Pharma Times Official. (2024). What are Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link][20]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][15]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Sahu, J. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

-

Wang, S., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. [Link][5]

-

ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

-

Equilibar. (2019). How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems. Retrieved from [Link][11]

-

ResearchGate. (2023). Effect of moisture on solid state stability. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link][3]

-

Journal of Medical Science. (2023). Effect of moisture on solid state stability. Retrieved from [Link][8]

-

MDPI. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Retrieved from [Link]

-

MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

-

StabilityStudies.in. (n.d.). Effect of Humidity in Stability Studies. Retrieved from [Link][9]

-

Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link][1]

-

ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. Retrieved from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

-

Semantic Scholar. (2023). Effect of moisture on solid state stability. Retrieved from [Link]

-

MDPI. (2022). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

-

University of Southern California Environmental Health & Safety. (n.d.). Gas Storage and Transport. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?. Retrieved from [Link][12]

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

-

University of Southern California Environmental Health & Safety. (n.d.). Gas Storage and Transport. Retrieved from [Link]

-

Oregon OSHA. (n.d.). OSHA FACT SHEET Compressed Gas Safety. Retrieved from [Link]

-

AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link][4]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link][6]

-

Semantic Scholar. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link][16]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link][17]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link][18]

-

IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

-

PubMed. (n.d.). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. Retrieved from [Link]

-

Preprints.org. (2021). Thermal decomposition of brominated butyl rubber. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems | Regport India [regportindia.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. database.ich.org [database.ich.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. ijsdr.org [ijsdr.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. pharmatimesofficial.com [pharmatimesofficial.com]

Key Intermediates in the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate

An In-depth Technical Guide

Abstract

Methyl 6-bromo-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while achievable through several pathways, hinges on the strategic formation and transformation of key intermediates. This guide provides an in-depth analysis of the prevalent synthetic routes, focusing on the causality behind experimental choices, the critical role of specific intermediates, and the validation of protocols. We will dissect two primary strategies: the construction of the indazole ring from acyclic precursors and the functionalization of a pre-formed indazole scaffold. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to select and optimize the synthesis of this valuable compound.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazoles are aromatic heterocyclic compounds recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[3] The title compound, this compound, combines three crucial functionalities: the indazole core for biological activity, a bromine atom at the 6-position which serves as a handle for further cross-coupling reactions (e.g., Suzuki, Heck), and a methyl carboxylate group at the 3-position that can be readily converted into amides or other functional groups.[2][4] Understanding the synthesis of this molecule is therefore a matter of mastering the control over the formation of its core structure and the introduction of its specific substituents.

The primary challenge lies in achieving the desired regiochemistry, particularly the placement of the bromine atom at C6 and the carboxylate at C3. The synthetic strategies discussed herein are designed to overcome this challenge through logical, multi-step sequences where the isolation and purification of key intermediates are paramount to achieving high yield and purity in the final product.

Synthetic Strategy I: Indazole Ring Construction

Building the heterocyclic ring system from appropriately substituted benzene derivatives is a common and versatile approach. The key intermediate in these pathways is typically a species poised for intramolecular cyclization to form the pyrazole ring fused to the benzene core.

The Isatin Pathway: Reductive Cyclization

A well-established route to indazole-3-carboxylic acids begins with isatin (1H-indole-2,3-dione).[5][6] For the target molecule, this requires starting with the corresponding 5-bromoisatin . The core of this pathway involves a three-step sequence: ring-opening, diazotization, and reductive cyclization.

The pivotal intermediate in this synthesis is the 2-amino-5-bromophenylglyoxylic acid diazonium salt . Its formation and subsequent reaction are the chemical linchpins of this entire route.

Mechanism and Rationale:

-

Ring Opening: 5-Bromoisatin is treated with a strong base, such as aqueous sodium hydroxide, to hydrolyze the amide bond. This opens the five-membered ring to form the sodium salt of (2-amino-5-bromophenyl)glyoxylic acid. This step is a classic ester/amide hydrolysis driven by the nucleophilic attack of hydroxide.

-

Diazotization: The resulting amino acid is then treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). This converts the primary aromatic amine into a diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate. The diazonium salt is the key intermediate that enables the subsequent cyclization.

-

Reductive Cyclization: The diazonium salt is not isolated. It is immediately reduced, typically using a reducing agent like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). The reduction of the diazonium group initiates an intramolecular cyclization, where the newly formed hydrazine attacks the adjacent ketone, ultimately forming the indazole ring of 6-bromo-1H-indazole-3-carboxylic acid .[5][6]

-

Esterification: The final step is a standard Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid (like H₂SO₄) to yield the target molecule, this compound.

Workflow: Synthesis via the Isatin Pathway

Caption: The Isatin pathway to the target ester.

Synthetic Strategy II: Functionalization of a Pre-formed Indazole Scaffold

An alternative and often more direct approach involves the late-stage functionalization of a readily available indazole derivative. This strategy is contingent on the ability to control the regioselectivity of the functionalization step, in this case, bromination.

Electrophilic Bromination of Methyl 1H-indazole-3-carboxylate

This route begins with the non-brominated parent compound, Methyl 1H-indazole-3-carboxylate , which itself can be synthesized from the reaction of benzyne with ethyl diazoacetate.[7] The key step is the selective electrophilic bromination of the benzene ring portion of the indazole system.

The critical intermediate in this pathway is the unsubstituted parent ester, Methyl 1H-indazole-3-carboxylate . The success of the synthesis depends entirely on the regiochemical outcome of its bromination.

Mechanism and Rationale:

-

Activation and Directing Effects: The indazole ring system is considered electron-rich and readily undergoes electrophilic aromatic substitution. The fused benzene ring is activated by the pyrazole ring. The directing effect of the pyrazole moiety generally favors substitution at the C5 and C7 positions. However, the presence of the electron-withdrawing carboxylate group at C3 can influence this outcome. Published procedures for the bromination of indazole-3-carboxylic acid demonstrate that substitution occurs preferentially at the C5 position, but can also occur at other positions.[8] Achieving C6 substitution via this method is less common and may require specific directing groups or more complex reaction conditions. A more reliable method is to start with a precursor that already contains the bromine in the desired position.